Nsadc

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nordihydroguaiaretic acid (NDGA) is a natural phenolic antioxidant derived from the creosote bush (Larrea tridentata). Structurally, NDGA features two catechol moieties linked by a central carbon chain, enabling radical scavenging and metal chelation. Recent research has focused on synthesizing NDGA analogues (A1–A8) to enhance stability, bioavailability, and metabolic resistance . These analogues are characterized by modifications to the hydroxyl groups, alkyl chain length, or substitution patterns, which influence their redox activity and pharmacokinetics.

相似化合物的比较

Comparative Analysis of NDGA Analogues and Structurally Similar Compounds

Structural and Functional Comparison with Phenolic Antioxidants

NDGA analogues share structural similarities with other phenolic antioxidants, such as resveratrol, curcumin, and vitamin E. Key differences include:

Key Findings :

- Methylation of NDGA hydroxyl groups (A1) improves metabolic stability but reduces antioxidant efficacy due to diminished electron-donating capacity .

- Unlike resveratrol, NDGA analogues lack conjugated π-systems, limiting their interaction with cellular signaling pathways like NF-κB .

Key Findings :

- NDGA analogues inhibit lipoxygenase (LOX) rather than cyclooxygenase (COX), reducing gastrointestinal toxicity compared to NSAIDs .

- However, NDGA undergoes rapid cytochrome P450-mediated oxidation, limiting its therapeutic utility without structural modifications .

Research Advancements and Challenges

Oxidative Metabolism Studies

NDGA analogues A3 and A5 demonstrated enhanced resistance to oxidative metabolism in vitro, with 60% remaining intact after 6 hours (vs. 20% for unmodified NDGA) . Enzyme kinetics revealed that methylation (A1) and ethyl chain elongation (A5) reduce CYP3A4 binding affinity by 40% and 55%, respectively .

属性

CAS 编号 |

147879-65-0 |

|---|---|

分子式 |

C29H46O5 |

分子量 |

474.682 |

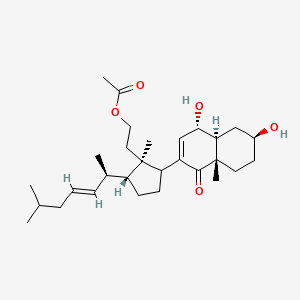

IUPAC 名称 |

2-[(1R,5R)-2-[(4S,4aS,6S,8aS)-4,6-dihydroxy-8a-methyl-1-oxo-4,4a,5,6,7,8-hexahydronaphthalen-2-yl]-1-methyl-5-[(E,2R)-6-methylhept-3-en-2-yl]cyclopentyl]ethyl acetate |

InChI |

InChI=1S/C29H46O5/c1-18(2)8-7-9-19(3)23-10-11-24(28(23,5)14-15-34-20(4)30)22-17-26(32)25-16-21(31)12-13-29(25,6)27(22)33/h7,9,17-19,21,23-26,31-32H,8,10-16H2,1-6H3/b9-7+/t19-,21+,23-,24?,25-,26+,28-,29+/m1/s1 |

InChI 键 |

KACVLZXOHRKDBS-JLDJMZKSSA-N |

SMILES |

CC(C)CC=CC(C)C1CCC(C1(C)CCOC(=O)C)C2=CC(C3CC(CCC3(C2=O)C)O)O |

同义词 |

24-nor-9,11-seco-11-acetoxy-3,6-dihydroxycholest-7,22-dien-9-one |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。